Superior Urinary Solubility of Sulfisoxazole Relative to Sulfadiazine Minimizes Crystalluria Risk
In a clinical trial comparing sulfisoxazole (sulfafurazole) to sulfadiazine in children, sulfisoxazole demonstrated a significantly lower propensity to precipitate in urine. While sulfadiazine concentrations occasionally approached the drug's solubility limit in some urine fractions, sulfisoxazole concentrations remained below its solubility threshold, directly correlating with a reduced risk of crystalluria [1].
| Evidence Dimension | Risk of urinary crystallization |
|---|---|
| Target Compound Data | Urine concentrations did not exceed solubility limit; no crystallization risk observed |
| Comparator Or Baseline | Sulfadiazine: Urine concentrations occasionally approached theoretical solubility limit |
| Quantified Difference | Qualitative reduction in risk; sulfadiazine approached solubility limit while sulfisoxazole remained below it |
| Conditions | Clinical trial in children aged 3-14 years (n=8 per group) receiving conventional dosage regimen |
Why This Matters
For researchers modeling renal drug excretion or developing urinary tract infection therapeutics, sulfisoxazole's lower crystalluria risk reduces experimental confounding and simplifies interpretation of nephrotoxicity data.
- [1] Ylitalo P, Janas M, Wilén G, Anttila R. Sulfadiazine versus sulfafurazole excretion in urine and risk of crystallization in children with conventional dosage regimen. Arzneimittelforschung. 1985;35(6):988-90. View Source
